molecular formula C19H19NO3S B6041671 METHYL 4-(4-OXO-3-PHENETHYL-1,3-THIAZOLAN-2-YL)BENZOATE

METHYL 4-(4-OXO-3-PHENETHYL-1,3-THIAZOLAN-2-YL)BENZOATE

Cat. No.: B6041671
M. Wt: 341.4 g/mol
InChI Key: AXYCIQOKYWWQPX-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxo-3-phenethyl-1,3-thiazolan-2-yl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This specific compound is characterized by the presence of a thiazole ring substituted with a phenethyl group and a benzoate ester. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-oxo-3-phenethyl-1,3-thiazolan-2-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-3-phenethyl-1,3-thiazole with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxo-3-phenethyl-1,3-thiazolan-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-oxo-3-phenethyl-1,3-thiazolan-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(4-oxo-3-phenethyl-1,3-thiazolan-2-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-oxo-3-phenyl-1,3-thiazolan-2-yl)benzoate
  • Methyl 4-(4-oxo-3-phenethyl-1,3-thiazolidin-2-yl)benzoate
  • Methyl 4-(4-oxo-3-phenyl-1,3-thiazolidin-2-yl)benzoate

Uniqueness

Methyl 4-(4-oxo-3-phenethyl-1,3-thiazolan-2-yl)benzoate is unique due to the presence of the phenethyl group, which can enhance its biological activity and specificity. The combination of the thiazole ring and the benzoate ester also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-23-19(22)16-9-7-15(8-10-16)18-20(17(21)13-24-18)12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYCIQOKYWWQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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